Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to (Cyclohexylmethyl)hydrazine Hydrochloride
This guide provides a comprehensive technical overview of (Cyclohexylmethyl)hydrazine hydrochloride, a versatile chemical intermediate with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, offering field-proven insights and detailed methodologies.
(Cyclohexylmethyl)hydrazine hydrochloride is a substituted hydrazine salt. The presence of the cyclohexylmethyl group imparts specific steric and electronic properties, making it a valuable building block for creating more complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.
The definitive Chemical Abstracts Service (CAS) number for this compound is 3637-58-9 [1][2][3][4].
Structural Representation
Caption: 2D Structure of (Cyclohexylmethyl)hydrazine hydrochloride.
Key Chemical Data
A summary of essential identifiers and properties is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 3637-58-9 | [1][2][3][4] |
| Molecular Formula | C₇H₁₇ClN₂ | [4][5] |
| Molecular Weight | 164.68 g/mol | [3][4] |
| IUPAC Name | cyclohexylmethylhydrazine;hydrochloride | [4] |
| Synonyms | (Hydrazinomethyl)cyclohexane hydrochloride, N-(Cyclohexylmethyl)hydrazine hydrochloride | [1][2][5] |
| MDL Number | MFCD06245509 | [1][3] |
| EC Number | 674-328-3 | [4] |
| Flash Point | 141 °C | [3] |
| Purity (Typical) | ≥95-97% | [1][2] |
Synthesis and Characterization
While specific proprietary synthesis routes are seldom published, a plausible and common pathway for producing N-alkylated hydrazines like (Cyclohexylmethyl)hydrazine involves a multi-step process. The choice of this pathway is dictated by the availability of starting materials and the need to control selectivity to avoid over-alkylation.
A generalized synthetic workflow is as follows:
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Reductive Amination: Cyclohexanecarboxaldehyde is reacted with hydrazine hydrate under reductive conditions (e.g., using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation). This is a highly efficient method for forming the initial C-N bond.
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Salt Formation: The resulting free base, (Cyclohexylmethyl)hydrazine, is then treated with hydrochloric acid (typically dissolved in an anhydrous solvent like diethyl ether or isopropanol) to precipitate the stable hydrochloride salt. This step is crucial for purification and long-term storage, as the salt is often a crystalline solid that is easier to handle than the oily free base.
Caption: Generalized workflow for the synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed:
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NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by analyzing the chemical environment of each proton and carbon atom.
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Mass Spectrometry (MS): Confirms the molecular weight of the free base and provides fragmentation patterns that support the proposed structure.
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HPLC/UPLC: Used to determine the purity of the final product.
Applications in Research and Drug Development
The utility of (Cyclohexylmethyl)hydrazine hydrochloride stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing a wide range of molecular scaffolds.
As a Synthetic Intermediate
Hydrazines are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds, a class of molecules that is foundational to medicinal chemistry.[6] Reactions involving the hydrazine group include:
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Condensation Reactions: Reacting with ketones or aldehydes to form hydrazones.
-
Cyclization Reactions: Serving as a key component in forming rings such as pyrazoles, pyridazines, and triazoles.[7]
These heterocyclic systems are privileged structures in drug design, appearing in a vast number of approved pharmaceuticals.
Potential as a Monoamine Oxidase Inhibitor (MAOI)
The hydrazine functional group is a well-known pharmacophore for the inhibition of monoamine oxidase (MAO) enzymes.[8] MAO-A and MAO-B are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[8] By inhibiting these enzymes, MAOIs increase the concentration of these neurotransmitters in the brain, an effect that has been successfully leveraged to treat depression and other neurological disorders.[9]
Classic MAOIs such as phenelzine and isocarboxazid are hydrazine derivatives.[8] Given its structure, (Cyclohexylmethyl)hydrazine hydrochloride is a candidate for investigation as a novel MAOI. The cyclohexylmethyl substituent would modulate the compound's lipophilicity and binding affinity for the active site of the MAO enzymes, potentially leading to improved efficacy or a different selectivity profile.
Caption: Proposed mechanism of action as a Monoamine Oxidase Inhibitor.
Broader Therapeutic Potential
Some commercial suppliers note the compound's potential utility in treating conditions such as cachexia, autoimmune diseases, diabetes, and rheumatoid arthritis, likely due to its inhibitory effects on inflammatory pathways involving enzymes like cyclooxygenase-1 (COX-1).[3] This suggests its value extends beyond neuroscience into immunology and metabolic disease research.
Safety, Handling, and Storage
As with all hydrazine derivatives, (Cyclohexylmethyl)hydrazine hydrochloride must be handled with appropriate care. It is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.
GHS Hazard Information
The following is a summary of GHS classifications aggregated from multiple sources.
| Hazard Class | GHS Code(s) | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][5] |
| Target Organ Toxicity (Single) | H335 | May cause respiratory irritation | [4][5] |
| Acute Toxicity (Oral) | H302 (Potential) | Harmful if swallowed | [4] |
| Acute Toxicity (Dermal) | H312 (Potential) | Harmful in contact with skin | [4] |
| Acute Toxicity (Inhalation) | H332 (Potential) | Harmful if inhaled | [4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs.[11][12]
-
Respiratory Protection: If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with appropriate cartridges.
-
General Hygiene: Avoid breathing dust.[12] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[12]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Exemplar Experimental Protocol: Synthesis of a Pyrazole Derivative
This section provides a representative, step-by-step methodology for using (Cyclohexylmethyl)hydrazine hydrochloride in a common synthetic transformation. This protocol is for illustrative purposes and should be adapted and optimized based on the specific substrate and laboratory conditions.
Objective: To synthesize 1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole from (Cyclohexylmethyl)hydrazine hydrochloride and acetylacetone.
Caption: Experimental workflow for a representative pyrazole synthesis.
Methodology
-
Neutralization of the Salt:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve (Cyclohexylmethyl)hydrazine hydrochloride (1.0 eq) and a mild base such as sodium bicarbonate (1.1 eq) or triethylamine (1.2 eq) in anhydrous ethanol.
-
Stir the mixture at room temperature for 30 minutes. The purpose of this step is to generate the free hydrazine base in situ, which is the reactive species for the subsequent condensation.
-
-
Condensation and Cyclization:
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add acetylacetone (1.0 eq) dropwise to the stirring mixture. The exothermic reaction must be controlled to prevent side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Completion:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Maintain reflux for 4-6 hours, monitoring the reaction's progress periodically by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole derivative.
-
This protocol illustrates a standard application, demonstrating how the title compound serves as a robust building block for creating complex heterocyclic structures essential for drug discovery pipelines.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Cyclohexylhydrazine Hydrochloride in Modern Organic Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). Cyclohexylhydrazine hydrochloride. Retrieved from [Link]
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Angene Chemical. (2024). Cyclohexylhydrazine hydrochloride Safety Data Sheet. Retrieved from [Link]
-
Calca Solutions. (n.d.). Empowered Hydrazine Pharmaceuticals with Calca Solutions. Retrieved from [Link]
- Ménard, J. F., et al. (2021). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. CNS Spectrums, 26(4), 346-356.
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Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]
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